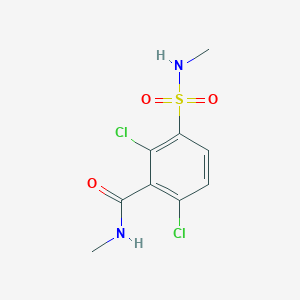

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Beschreibung

Historical Context and Classification

2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide belongs to the well-established chemical class of benzamides, which represent amide derivatives of benzoic acid that have been extensively studied since the early development of organic chemistry. Benzamides constitute a fundamental category of organic compounds characterized by the presence of the benzamide functional group, where an amide group is directly attached to a benzene ring. The historical significance of benzamide derivatives extends back over a century, with numerous substituted benzamides finding applications in pharmaceutical, agricultural, and industrial contexts. The specific compound under examination represents a more recent addition to this chemical family, incorporating both traditional benzamide structural elements and modern sulfonamide chemistry.

The classification of this compound extends beyond simple benzamide categorization due to the presence of the methylsulfamoyl substituent, which introduces sulfonamide characteristics into the molecular framework. Sulfonamides represent an organosulfur functional group with the structure R−S(=O)₂−NR₂, consisting of a sulfonyl group connected to an amine group. This dual classification places this compound within both the benzamide and sulfonamide chemical families, creating unique opportunities for studying structure-activity relationships that bridge these two important pharmaceutical scaffolds. The compound's position within chemical taxonomy demonstrates the evolution of medicinal chemistry toward more complex, multi-functional molecular architectures that combine proven pharmacophoric elements.

Furthermore, the presence of two chlorine substituents at specific positions on the benzene ring adds another layer of structural complexity that influences both chemical reactivity and physical properties. Dichlorobenzamides represent a subset of halogenated aromatic amides that have received considerable attention in chemical research due to their enhanced stability and modified electronic properties compared to their non-halogenated counterparts. The systematic arrangement of substituents in this particular compound reflects deliberate synthetic design aimed at optimizing specific molecular characteristics through careful positioning of electron-withdrawing and electron-donating groups.

Nomenclature Systems and Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The International Union of Pure and Applied Chemistry name for this compound is 2,6-dichloro-N-methyl-3-[(methylamino)sulfonyl]benzamide, which precisely describes the molecular structure through systematic nomenclature rules. This nomenclature system begins with the base benzamide structure and systematically identifies each substituent with appropriate positional numbering and functional group designation.

The compound's various chemical identifiers provide standardized methods for unambiguous identification across different chemical databases and research contexts. The Simplified Molecular Input Line Entry System representation CNC(=O)c1c(ccc(c1Cl)S(=O)(=O)NC)Cl offers a linear notation that captures the complete molecular connectivity in a computer-readable format. This representation allows for efficient database searching and structural comparison across different chemical information systems. The International Chemical Identifier code InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14) provides an even more comprehensive structural description that includes stereochemical information and can be used for precise molecular identification.

The International Chemical Identifier Key DDUUYBRMCLHMDH-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, facilitating rapid database searches and cross-referencing between different chemical information systems. This standardized identifier system ensures consistent identification of the compound regardless of the specific database or software platform being used. Additionally, the compound possesses multiple catalog-specific identifiers from various chemical suppliers, including designations such as EN300-78080, CS-0261300, and BD01094493, which facilitate commercial procurement and inventory management.

The systematic approach to nomenclature extends to alternative naming conventions that emphasize different structural aspects of the molecule. Some databases refer to the compound using variations such as "Benzamide, 2,6-dichloro-N-methyl-3-[(methylamino)sulfonyl]-" which follows a different organizational hierarchy but maintains the same structural information. These multiple naming systems reflect the evolution of chemical nomenclature standards and the need to accommodate different organizational approaches within the global chemical community.

Eigenschaften

IUPAC Name |

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUUYBRMCLHMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Chlorination

The synthesis often begins with a 2,6-dichlorobenzoic acid or its derivative, which provides the dichlorinated aromatic framework. Chlorination at the 2 and 6 positions is typically achieved through electrophilic aromatic substitution using chlorine sources under controlled conditions to avoid over-chlorination or substitution at undesired positions.

Formation of the Benzamide Core

The carboxylic acid group of the dichlorobenzoic acid is converted to the corresponding benzamide by reaction with methylamine or methylamine derivatives under amidation conditions. This step can be facilitated by coupling agents such as carbodiimides or activated esters to improve yield and selectivity.

Introduction of the Methylsulfamoyl Group

The methylsulfamoyl substituent at the 3-position is introduced by sulfonamide formation. This involves:

- Reacting the 3-position substituent (often a sulfonyl chloride intermediate) with methylamine or methylsulfamide.

- The sulfonyl chloride is typically prepared by sulfonation of the aromatic ring followed by chlorination.

This step requires careful control of reaction conditions (temperature, solvent, pH) to ensure selective sulfonamide formation without side reactions.

Representative Synthetic Route from Literature

A detailed synthetic route analogous to the preparation of related compounds (e.g., 5-chloro-2-(methylsulfonamido)benzoic acid derivatives) is described in a study involving pyrazolopyrimidine derivatives, which shares the sulfonamide benzamide motif:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 5-chloro-2-(methylsulfonamido)benzoic acid | Sulfonation and chlorination of benzoic acid derivatives | Intermediate for coupling |

| 2 | Amidation with methylamine to form N-methyl benzamide | Coupling agents like HATU or EDCI in DMF with triethylamine | Room temperature, ~60-70% yield |

| 3 | Coupling of benzamide intermediate with sulfonamide moiety | Amidation under mild base conditions (e.g., triethylamine) | Purification by silica gel chromatography |

| 4 | Final purification and characterization | Column chromatography, NMR, MS | >95% purity |

This method emphasizes the use of activated carboxylic acid derivatives and nucleophilic substitution to install the sulfonamide group.

Alternative Synthetic Approaches

- Nucleophilic Aromatic Substitution (SNAr): The aromatic ring bearing chloro substituents can undergo nucleophilic substitution with methylsulfamide under basic conditions to introduce the methylsulfamoyl group directly at the 3-position.

- Stepwise Protection and Deprotection: Some syntheses use protecting groups such as Boc on amines to control regioselectivity during multi-step functionalization, followed by deprotection to yield the final compound.

Data Table Summarizing Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of benzoic acid | Cl2, FeCl3 catalyst | CCl4 or chloroform | 0–25°C | 2–4 h | 70–80 | Controlled to avoid poly-chlorination |

| Amidation with methylamine | Methylamine, HATU/EDCI, Et3N | DMF or DCM | RT | 12–24 h | 60–75 | Use of coupling agents improves yield |

| Sulfonamide formation | Methylsulfonyl chloride, methylamine | Pyridine or DMF | 0–25°C | 1–3 h | 65–80 | Base scavenges HCl byproduct |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | — | — | >95 purity | Confirmed by NMR, MS |

Research Findings and Optimization Notes

- Purity and Stability: The compound is typically stored sealed at 2–8°C to maintain stability and purity (~95%).

- Safety Considerations: The compound exhibits moderate hazards (H302, H315, H319, H335), requiring precautions such as use of gloves, eye protection, and working in a fume hood.

- Yield Optimization: Use of coupling agents and controlled temperature during amidation and sulfonamide formation steps significantly improves yield and product quality.

- Analytical Confirmation: NMR and mass spectrometry are standard for confirming the structure and purity post-synthesis.

Analyse Chemischer Reaktionen

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- IUPAC Name : 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

- Molecular Formula : C9H10Cl2N2O3S

- Molecular Weight : 296.16 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of sulfamoyl benzamides could inhibit specific kinases involved in cancer progression. For instance, certain derivatives showed IC50 values below 15 μM against CK1δ, a kinase implicated in various cancers, suggesting potential for therapeutic development .

| Compound | Activity (IC50) |

|---|---|

| This compound | TBD |

| Related Derivative A | 1.74 μM |

| Related Derivative B | 1.00 μM |

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Studies on related compounds have shown that they can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a critical role in neuroinflammation . This suggests that this compound might be beneficial in treating conditions characterized by chronic inflammation.

Solubility Enhancement

One of the challenges in drug formulation is the solubility of active pharmaceutical ingredients. Research indicates that dendrimer-based systems can enhance the solubility of compounds like this compound. These systems improve bioavailability and controlled release characteristics, making them suitable for clinical applications .

| Formulation Type | Enhancement Mechanism |

|---|---|

| PAMAM Dendrimers | Solubility enhancement |

| Liposomal Systems | Controlled release |

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of sulfamoyl benzamide derivatives and evaluated their anticancer activity against various cell lines. The study found that modifications to the benzamide structure significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of related compounds in models of Parkinson's disease. The findings revealed that inhibiting the NLRP3 inflammasome pathway with these compounds reduced neuroinflammation and improved neuronal survival .

Wirkmechanismus

The exact mechanism of action of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially affecting various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Sulfamoyl vs. Sulfonyl: The 3-methylsulfamoyl group differs from indapamide’s 3-aminosulfonyl group, altering hydrogen-bonding capacity and solubility .

- Side Chain Complexity : Unlike neuroleptics (e.g., amisulpride) with bulky side chains, the target compound has a simpler N-methyl group, which may reduce receptor selectivity .

PCAF HAT Inhibition ()

Benzamide analogs with 2-acylamino and 1-carboxyphenyl groups (e.g., compound 17) showed 79% PCAF HAT inhibition at 100 μM, surpassing anacardic acid (68%). However, its dichloro substituents could enhance binding through hydrophobic interactions.

Neuroleptic Potential ()

Benzamide neuroleptics (amisulpride, tiapride) share sulfonamide groups but require extended alkyl side chains for dopamine receptor antagonism. The target compound lacks these features, likely limiting its neuroleptic activity.

Physicochemical and Spectral Properties

- pKa and Solubility : The predicted pKa of 10.17 indicates moderate basicity, comparable to other sulfonamide-containing benzamides .

Challenges in Differentiation ()

Forensic differentiation of benzamide derivatives is complicated by structural similarities. The target compound’s dichloro and methylsulfamoyl groups may aid identification via mass spectrometry (e.g., distinct fragmentation patterns) compared to neuroleptics like sulpiride .

Biologische Aktivität

2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular formula : C₁₁H₁₃Cl₂N₃O₂S

- Molar mass : Approximately 297.16 g/mol

The structure includes:

- Two chlorine atoms at the 2 and 6 positions of the benzene ring.

- A methyl group attached to the nitrogen atom of the amide.

- A methylsulfamoyl group at the 3 position.

These functional groups contribute to its reactivity and biological activity, making it a subject of interest in pharmaceutical research.

Preliminary studies suggest that this compound interacts with various biological targets through mechanisms such as:

- Enzyme inhibition : Potential binding to enzyme active sites.

- Receptor modulation : Influencing receptor binding sites, which may alter physiological responses.

Further investigations using molecular docking studies and biochemical assays are necessary to elucidate its exact mechanisms of action.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives featuring sulfamoyl groups have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. This suggests that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Studies have demonstrated that benzamide derivatives can inhibit specific kinases involved in cancer progression. For example, certain modifications to the benzamide core have resulted in compounds with nanomolar potency against cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study highlighted the efficacy of a structurally related compound in targeting FtsZ, a protein essential for bacterial cell division. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin .

- Kinase Inhibition : Research on similar benzamide derivatives revealed that they could inhibit CK1δ kinase activity effectively. Such inhibition is linked to reduced tumor growth in preclinical models, suggesting potential applications in cancer therapy .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-4-chlorobenzamide | Chlorine at para position | Intermediate in pharmaceuticals |

| N-Methyl-3-(methylsulfamoyl)benzamide | Sulfamoyl group at meta position | Significant antimicrobial activity |

| 2-Chlorobenzamide | Single chlorine substitution | Simpler structure; less biological activity |

| 4-Fluorobenzamide | Fluorine substitution | Different halogen; affects solubility and reactivity |

This table illustrates how variations in substituents influence biological activities and highlights the unique dichlorinated structure of our compound of interest.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide?

- Methodology : Begin with a benzamide scaffold (e.g., 2,6-dichlorobenzoic acid) and employ sulfamoylation via reaction with methylsulfamoyl chloride under anhydrous conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. For regioselective functionalization, consider protecting group strategies to avoid side reactions at the 3-position .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

- Methodology : Use SHELX software (SHELXL for refinement) to analyze diffraction data. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) at low temperature (4°C) to improve crystal quality. For accurate bond-length analysis, collect high-resolution data (≤ 0.8 Å) and validate thermal displacement parameters .

- Troubleshooting : If twinning occurs (common in chlorinated benzamides), apply twin-law corrections in SHELXL or use alternative refinement algorithms like JANA2020.

Q. What safety protocols are essential for handling this compound?

- PPE Requirements : Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of chlorinated byproducts.

- Waste Management : Collect waste in sealed containers labeled for halogenated organics. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the methylsulfamoyl group modulate biological activity in enzyme inhibition studies?

- Experimental Design : Perform molecular docking (AutoDock Vina) to compare binding affinities of the sulfamoyl group with target enzymes (e.g., CHK1 kinases). Validate with in vitro kinase assays (ATPase activity measured via malachite green phosphate assay).

- Data Interpretation : The sulfamoyl group may act as a hydrogen-bond acceptor with catalytic lysine residues, enhancing inhibitory potency. Compare IC50 values with analogs lacking the sulfamoyl moiety .

Q. What analytical techniques resolve contradictions in impurity profiling during synthesis?

- Methodology : Use chiral HPLC (Chiralpak IA column) with a methanol/acetonitrile mobile phase to separate enantiomeric byproducts. For trace halogenated impurities, employ GC-MS (DB-5ms column, electron ionization mode).

- Case Study : Inconsistent melting points may arise from polymorphic forms. Characterize polymorphs via DSC and PXRD to confirm phase purity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Strategy : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP and solubility. Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to enhance metabolic stability. Validate predictions with in vivo ADME studies (Sprague-Dawley rats) .

Q. What are the challenges in crystallizing this compound for neutron diffraction studies?

- Key Issues : Hydrogen/deuterium exchange at the sulfamoyl NH group may disrupt crystal packing. Grow deuterated crystals in D2O/acetone mixtures and confirm deuteration via FTIR (N-D stretch at ~2200 cm⁻¹).

- Resolution Limits : Neutron sources (e.g., ILL Grenoble) require larger crystals (> 1 mm³). Optimize slow evaporation techniques with deuterated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.